molecular formula C5H4N4S B1268159 5-(3-Thienyl)-2H-1,2,3,4-tetrazole CAS No. 59918-86-4

5-(3-Thienyl)-2H-1,2,3,4-tetrazole

Cat. No. B1268159
CAS RN: 59918-86-4
M. Wt: 152.18 g/mol
InChI Key: WPLZTNHKMOKNBH-UHFFFAOYSA-N
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Description

The compound “5-(3-Thienyl)-2H-1,2,3,4-tetrazole” is a complex organic molecule. It likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a thienyl group, which is derived from thiophene .


Synthesis Analysis

While specific synthesis methods for “5-(3-Thienyl)-2H-1,2,3,4-tetrazole” were not found, similar compounds such as “5-(2-thienyl)-and 5-(3-thienyl)-dipyrromethane” have been synthesized and isolated from the acid-catalyzed reaction between thiophenes-carboxaldehyde and pyrrole .

Scientific Research Applications

Photochromic Materials

5-(3-Thienyl)-2H-1,2,3,4-tetrazole: has potential applications in the development of photochromic materials . These materials change color when exposed to light, and the change is reversible when the light source is removed. The compound’s structure allows it to undergo rapid and reversible changes in electronic structure upon light irradiation, making it suitable for optical memory media and photoswitching devices .

Anticancer Research

Thiophene derivatives, including 5-thien-3-yl-2H-tetrazole , have been studied for their anticancer properties. Research indicates that these compounds can induce cell death and growth inhibition in cancer cell lines such as T98G (brain cancer), while exhibiting lower cytotoxicity against normal human cells . This selective toxicity is crucial for developing effective cancer therapies.

Proteomics Research

In proteomics, 5-thien-3-yl-2H-tetrazole is used as a specialty chemical for studying protein expression and function. Its unique molecular structure can interact with various proteins, which helps in identifying and understanding protein-related diseases and developing targeted treatments .

Medicinal Chemistry

As a tetrazole derivative, 5-thien-3-yl-2H-tetrazole is part of a class of compounds with a wide range of applications in medicinal chemistry. Tetrazoles are known for their antibacterial, anti-inflammatory, and anticonvulsant properties, making them valuable in drug development .

Material Science

The electron-rich planar structure of tetrazole derivatives makes them suitable for applications in material science. They can be used to create new materials with specific electronic properties, which are essential for developing advanced electronic devices .

Antituberculosis Activity

Some tetrazole compounds, including those related to 5-thien-3-yl-2H-tetrazole , have shown activity against tuberculosis. These compounds can be synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for the disease .

Safety and Hazards

The safety data sheets for similar compounds such as “2-(3-Thienyl)ethanol” and “Methyl 4-(3-thienyl)benzoate” provide information on hazards, safety precautions, and first-aid measures .

Future Directions

While specific future directions for “5-(3-Thienyl)-2H-1,2,3,4-tetrazole” are not available, research in the field of luminescent metal–organic frameworks (MOFs) and photo-actuators suggests potential applications for similar compounds .

properties

IUPAC Name

5-thiophen-3-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c1-2-10-3-4(1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLZTNHKMOKNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337413
Record name 5-thien-3-yl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienyl)-2H-1,2,3,4-tetrazole

CAS RN

59918-86-4
Record name 5-thien-3-yl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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